REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]1>CC(O)=O>[Br:1][C:9]1[CH:8]=[CH:7][C:6]([N:11]2[CH2:12][CH2:13][N:14]([CH3:17])[CH2:15][CH2:16]2)=[C:5]([O:4][CH3:3])[CH:10]=1
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Name
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|
Quantity
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1.24 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)N1CCN(CC1)C
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Name
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|
Quantity
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9.7 mL
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Type
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solvent
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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87 mL
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Type
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solvent
|
Smiles
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CC(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After complete addition
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Type
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CUSTOM
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Details
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the cooling bath is removed
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Type
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CUSTOM
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Details
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reaction mixture
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Type
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CONCENTRATION
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Details
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The dark violet solution is concentrated in vacuo, 20 ml de-ionized water
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Type
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ADDITION
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Details
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is added
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Type
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EXTRACTION
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Details
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The mixture is extracted several times with CH2Cl2
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Type
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WASH
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Details
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the combined organic layers are washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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the filtrate is concentrated in vacuo
|
Type
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CUSTOM
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Details
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The residue is purified by chromatography on a 120 g silica gel column on a Combiflash Companion™ (Isco Inc.) apparatus (gradient CH2Cl2/CH2Cl2:EtOH:NH3 90:9:1 from 1:0=>0:1)
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Name
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|
Type
|
product
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Smiles
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BrC1=CC(=C(C=C1)N1CCN(CC1)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |